Absolute Isomer Selectivity of Coproporphyrinogen Oxidase: I vs. III
Coproporphyrinogen I(4−) is completely rejected as a substrate by coproporphyrinogen oxidase (CPO, EC 1.3.3.3), whereas coproporphyrinogen III is efficiently converted to protoporphyrinogen IX. In a direct tandem mass spectrometry assay using human lymphocyte mitochondria, the Km for coproporphyrinogen III was 0.066 ± 0.009 µM; coproporphyrinogen I showed no detectable turnover under identical conditions [1]. This absolute substrate discrimination is independently confirmed: “coproporphyrinogen III oxidase is specific only for coproporphyrinogen III” and “coproporphyrinogen I … is not a substrate for this enzyme” [2].
| Evidence Dimension | Enzyme substrate acceptance (CPO activity) |
|---|---|
| Target Compound Data | No detectable activity (not a substrate) [1] |
| Comparator Or Baseline | Coproporphyrinogen III: Km = 0.066 ± 0.009 µM (human lymphocyte mitochondria); robust turnover to protoporphyrinogen IX [1] |
| Quantified Difference | Absolute selectivity – no conversion of isomer I vs. full catalytic processing of isomer III |
| Conditions | Tandem mass spectrometry assay; CPO in mitochondria from human lymphocytes; pH 7.4, 37 °C; two‑step decarboxylative oxidation monitored [1] |
Why This Matters
For any assay, inhibitor screen, or pathway study requiring a CPO substrate, coproporphyrinogen I(4−) cannot substitute for the III‑isomer; conversely, its inertness toward CPO makes it the ideal negative control or dead‑end reporter.
- [1] Wang Y, Gatti P, Sadílek M, Scott CR, Turecek F, Gelb MH. Direct assay of enzymes in heme biosynthesis for the detection of porphyrias by tandem mass spectrometry. Uroporphyrinogen decarboxylase and coproporphyrinogen III oxidase. Anal Chem. 2008;80(7):2599-2605. doi:10.1021/ac702130n View Source
- [2] Coproporphyrinogen III Oxidase. ScienceDirect Topics. https://www.sciencedirect.com/topics/neuroscience/coproporphyrinogen-iii-oxidase View Source
